molecular formula C12H12O B8812410 2-Isopropylidene-1-indanone CAS No. 5706-00-3

2-Isopropylidene-1-indanone

Cat. No. B8812410
Key on ui cas rn: 5706-00-3
M. Wt: 172.22 g/mol
InChI Key: ACHKLMSVYVYVNF-UHFFFAOYSA-N
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Patent
US06391991B1

Procedure details

To a solution of 1-indanone (120 g, 0.908 mole) in acetone (180 g) inside of 500 mL round-bottom flask was added 9 mL of ethanolic potassium hydroxide (3 g, 0.054 mole) solution. The solution was heated under reflux for 7.5 hours and then acidified with acetic acid. Volatile components were removed by a rotary evaporator. To the residue diethyl ether (200 mL) and water (100 mL) were added. The aqueous layer was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (50 mL), dried over anhydrous magnesium sulfate and concentrated to yield 152 g of crude product. Fractional distillation (80 to 120° C./0.3 mmHg) and recrystallization from methanol yielded 29 g of 2-isopropylidene-1-indanone. H-NMR (CDCl3) δ 1.99 (s, 3 H), 2.43 (s, 3 H), 3.62 (s, 2 H), 7.36 (br t, J=7.6 Hz, 1 H), 7.45 (br d, J=7.6 Hz, 1 H), 7.53 (td, J=7.6, 1.2 Hz, 1H), 7.80 (br d, J=7.6 Hz, 1H).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[K+].C(O)(=O)C.[CH3:17][C:18]([CH3:20])=O>>[C:18](=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10])([CH3:20])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
180 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7.5 hours
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
Volatile components were removed by a rotary evaporator
ADDITION
Type
ADDITION
Details
To the residue diethyl ether (200 mL) and water (100 mL) were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (4*200 mL)
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 152 g of crude product
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation (80 to 120° C./0.3 mmHg) and recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=C1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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